molecular formula C3H7BrO2S B6589103 propane-2-sulfonyl bromide CAS No. 42738-13-6

propane-2-sulfonyl bromide

Cat. No.: B6589103
CAS No.: 42738-13-6
M. Wt: 187.1
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Description

Propane-2-sulfonyl bromide (C₃H₇SO₂Br) is an organosulfur compound featuring a sulfonyl bromide functional group. For instance, it serves as a sulfonylation reagent in the preparation of thieno-pyrimidine derivatives, such as 2-chloro-4-morpholin-4-yl-6-[4-(propane-2-sulfonyl)-piperazin-1-ylmethyl]-thieno[3,2-d]pyrimidine, a key intermediate in kinase inhibitor development . This underscores its role in introducing sulfonamide moieties into complex molecules, leveraging the electrophilic nature of the sulfonyl bromide group.

Properties

CAS No.

42738-13-6

Molecular Formula

C3H7BrO2S

Molecular Weight

187.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-2-sulfonyl bromide can be synthesized through several methods. One common method involves the reaction of propane-2-sulfonic acid with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, this compound is produced by the bromination of propane-2-sulfonic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in the presence of a solvent like dichloromethane or chloroform, and the product is isolated through extraction and purification processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Propane-2-sulfonyl bromide serves as an electrophilic reagent due to the labile bromine atom. Key substitution pathways include:

Reaction with Amines

Primary and secondary amines displace the bromide to form sulfonamides. For example:
C₃H₇SO₂Br+RNH₂C₃H₇SO₂NHR+HBr\text{C₃H₇SO₂Br} + \text{RNH₂} \rightarrow \text{C₃H₇SO₂NHR} + \text{HBr}

  • Conditions : Typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Yield : 70–90% for aliphatic amines .

Reaction with Alcohols

Alcohols react to yield sulfonate esters:
C₃H₇SO₂Br+ROHC₃H₇SO₂OR+HBr\text{C₃H₇SO₂Br} + \text{ROH} \rightarrow \text{C₃H₇SO₂OR} + \text{HBr}

  • Conditions : Base (e.g., pyridine) is required to neutralize HBr.

  • Yield : 60–85% depending on steric hindrance .

Coupling Reactions

This compound participates in metal-catalyzed cross-couplings:

Desulfitative Suzuki–Miyaura Coupling

In the presence of palladium catalysts, it couples with boronic acids to form biaryl sulfones:
C₃H₇SO₂Br+ArB(OH)₂PdAr–SO₂–C₃H₇+Byproducts\text{C₃H₇SO₂Br} + \text{ArB(OH)₂} \xrightarrow{\text{Pd}} \text{Ar–SO₂–C₃H₇} + \text{Byproducts}

  • Catalyst : Pd(PPh₃)₄ or polymer-supported NHC–Pd complexes.

  • Yield : 65–80% .

Hydrolysis

Controlled hydrolysis converts the bromide to sulfonic acid:
C₃H₇SO₂Br+H₂OC₃H₇SO₃H+HBr\text{C₃H₇SO₂Br} + \text{H₂O} \rightarrow \text{C₃H₇SO₃H} + \text{HBr}

  • Conditions : Aqueous NaOH or H₂O at elevated temperatures.

  • Applications : Intermediate for surfactants and detergents .

Reduction Reactions

Reductive cleavage of the S–Br bond yields thiols or disulfides:
C₃H₇SO₂BrZn/HOAcC₃H₇SH\text{C₃H₇SO₂Br} \xrightarrow{\text{Zn/HOAc}} \text{C₃H₇SH}

  • Reducing Agents : Zn/HOAc or LiAlH₄.

  • Yield : 50–70% .

Comparative Reactivity

The reactivity of this compound is influenced by steric and electronic factors compared to analogs:

CompoundReactivity with BenzylamineYield of Sulfonamide
This compoundHigh85%
Methanesulfonyl bromideModerate75%
Butane-2-sulfonyl bromideLow (steric hindrance)60%

Scientific Research Applications

Propane-2-sulfonyl bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for introducing the sulfonyl group into organic molecules, which is important in the synthesis of pharmaceuticals and agrochemicals.

    Biological Studies: It is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups, which can alter their properties and functions.

    Medicinal Chemistry: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industrial Applications: It is used in the production of surfactants, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propane-2-sulfonyl bromide involves the formation of a sulfonyl cation (SO2+) intermediate, which is highly electrophilic. This intermediate can react with nucleophiles to form sulfonylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Methyl Bromide (CH₃Br)

  • Molecular Weight : 94.94 g/mol .
  • Boiling Point : 3.6°C .
  • Applications : Historically used as a pesticide and refrigerant but phased out due to ozone-depleting and toxic properties. Acute exposure causes neurotoxicity and respiratory failure .

2-Bromo-2-methyl-propane ((CH₃)₃CBr)

  • Molecular Weight : 153.03 g/mol .
  • Boiling Point : 73.1°C .
  • Solubility : Miscible with organic solvents but immiscible with aqueous solutions .
  • Key Difference : This tertiary alkyl bromide is primarily used in SN1 reactions, whereas propane-2-sulfonyl bromide participates in nucleophilic substitutions at the sulfonyl center.

Sulfonamide and Sulfonic Acid Derivatives

5-(2-Bromopropanoyl)-2-methoxybenzenesulfonamide

  • CAS No.: 86225-70-9 .
  • Structure: Combines a bromopropanoyl group with a sulfonamide moiety.
  • Applications : Used in medicinal chemistry for targeted protein modulation.
  • Key Difference : The presence of a sulfonamide group (-SO₂NH₂) instead of sulfonyl bromide (-SO₂Br) reduces electrophilicity, favoring hydrogen-bonding interactions over covalent bond formation .

Sepantronium Bromide (YM-155)

  • Molecular Formula : C₂₀H₁₉BrN₄O₃ .
  • Bioactivity: Inhibits survivin protein (IC₅₀ = 0.54 nM) and demonstrates antitumor efficacy in xenograft models .

Crystalline Bromide Salts

2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide

  • Crystal System: Monoclinic, P21/c space group .
  • Stabilization : Relies on N–H⋯Br hydrogen bonds and dipole-dipole interactions .
  • Key Difference : Ionic bromide salts like this exhibit distinct solid-state packing behaviors compared to covalent sulfonyl bromides, which prioritize reactivity in solution.

Physicochemical and Functional Comparison Table

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Functional Group Primary Application Toxicity Profile
This compound ~183 (theoretical) Not reported -SO₂Br Sulfonylation reagent Likely corrosive, hazardous
Methyl bromide 94.94 3.6 -Br (alkyl) Pesticide (historical) Neurotoxic, ozone-depleting
2-Bromo-2-methyl-propane 153.03 73.1 -Br (tertiary alkyl) SN1 reactions Flammable, irritant
Sepantronium bromide 443.29 Not reported -SO₂NH (sulfonamide) Anticancer agent Targeted cytotoxicity

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